molecular formula C6H9BrO B2674997 2-Bromo-2-cyclohexen-1-ol CAS No. 61426-49-1

2-Bromo-2-cyclohexen-1-ol

Cat. No.: B2674997
CAS No.: 61426-49-1
M. Wt: 177.041
InChI Key: SVDKKDWANPIULS-UHFFFAOYSA-N
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Description

2-Bromo-2-cyclohexen-1-ol is a chemical compound with the linear formula C6H9BrO . It has a molecular weight of 177.042 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H9BrO . The compound has a molecular weight of 177.041 g/mol .

Scientific Research Applications

Kinetic Studies and Reactivity

  • The kinetics and reactivity of 2-Bromo-2-cyclohexen-1-ol have been extensively studied. For example, Neverov and Brown (1998) investigated the reaction kinetics of bis(sym-collidine)bromonium triflate with various alkenes, revealing insights into the reaction mechanisms and product formations, such as cyclic ethers and brominated compounds (Neverov & Brown, 1998).

Epoxidation Mechanisms

  • Freccero et al. (2000) conducted a computational study on the epoxidation of 2-cyclohexen-1-ol, providing a detailed understanding of the facial selectivity in epoxidation processes. This research contributes to the broader understanding of organic synthesis and reaction dynamics (Freccero et al., 2000).

Synthetic Applications in Organic Chemistry

  • The compound has been used in the synthesis of various biologically and medicinally relevant compounds. Ghosh and Ray (2017) highlighted the advancements in bromovinyl aldehyde chemistry, demonstrating the utility of 2-bromo-cyclohexenecarbaldehydes in palladium-catalyzed cross-coupling reactions (Ghosh & Ray, 2017).

Spectroscopic Analysis

  • Spectroscopic studies, such as those by Ocola and Laane (2016), have explored the intramolecular π-type hydrogen bonding and conformations of 2-cyclohexen-1-ol. Such studies provide critical insights into the molecular structure and behavior of this compound (Ocola & Laane, 2016).

Oxidation Reactions

  • Research by Stultz et al. (2000) investigated the kinetics of oxidation reactions involving cyclohexene and 2-cyclohexen-1-ol, contributing to the understanding of oxidation mechanisms in organic chemistry (Stultz et al., 2000).

Electrophilic Addition Studies

  • Nagorski and Brown (1992) explored the electrophilic addition of bromine to olefins, providing insights into the reaction pathways and intermediates, which are relevant to the study of this compound (Nagorski & Brown, 1992).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

2-bromocyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDKKDWANPIULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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